

# An In-Depth Technical Guide to 2-Methyltryptamine for Scientific Professionals

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## Compound of Interest

Compound Name: 2-Methyltryptamine

Cat. No.: B130797

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An authoritative overview of the chemical properties, synthesis, pharmacology, and analytical methodologies for 2-methyl-1H-indole-3-ethanamine.

## Introduction

**2-Methyltryptamine** (2-MT), a substituted tryptamine, is a compound of significant interest within the scientific community for its distinct pharmacological profile. As a serotonin receptor agonist, its structural modifications compared to its parent compound, tryptamine, lead to altered activity and effects, making it a valuable tool in neuropharmacological research. This guide provides a comprehensive technical overview of **2-Methyltryptamine**, intended for researchers, scientists, and professionals in drug development.

## Core Chemical Identifiers and Properties

A foundational understanding of **2-Methyltryptamine** begins with its fundamental chemical identifiers and physical properties.

Identifier	Value
IUPAC Name	2-(2-methyl-1H-indol-3-yl)ethanamine[1]
CAS Number	2731-06-8[1][2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> [1][2]
Molar Mass	174.247 g·mol <sup>-1</sup> [1]
Melting Point	108 °C[2]

## Chemical Synthesis of 2-Methyltryptamine

The synthesis of **2-Methyltryptamine** can be approached through several routes, with the Grandberg synthesis being a notable and scalable method. This method is a modification of the Fischer indole synthesis.

### Grandberg Synthesis

The Grandberg synthesis provides an efficient route to **2-Methyltryptamine** from readily available starting materials. The reaction involves the condensation of phenylhydrazine with 5-chloro-2-pentanone in aqueous ethanol at reflux.[3][4] This one-pot reaction proceeds through the formation of a hydrazone, followed by cyclization and rearrangement to yield the final product.[4] This method has been successfully scaled up for larger-scale production.[4]

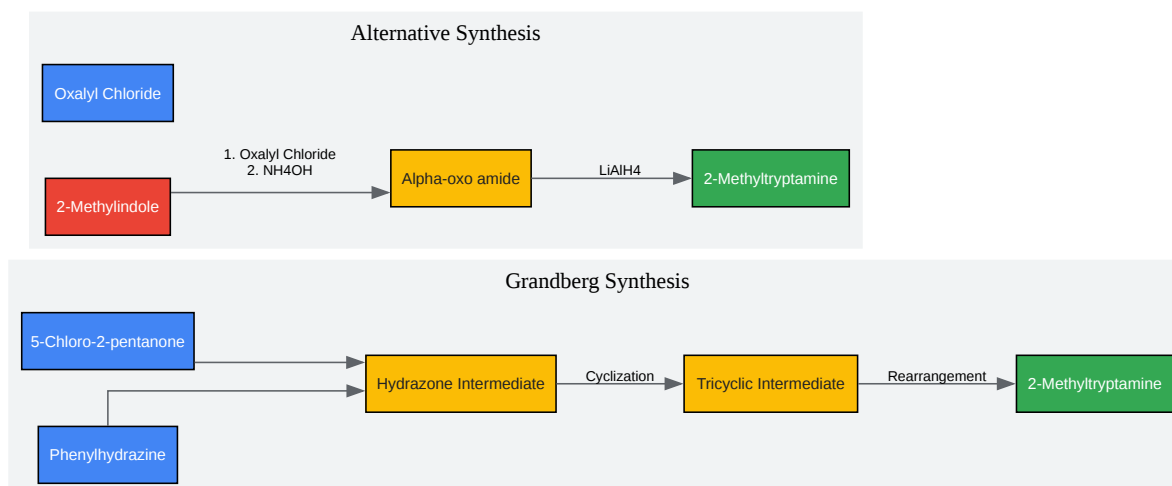
Experimental Protocol: Grandberg Synthesis of **2-Methyltryptamine**[3]

- **Reaction Setup:** In a suitable reaction vessel, combine phenylhydrazine and a stoichiometric amount of 5-chloro-2-pentanone in aqueous ethanol.
- **Reflux:** Heat the reaction mixture to reflux.
- **Workup:** After the reaction is complete, employ an appropriate workup protocol to isolate the crude **2-Methyltryptamine**.
- **Purification:** Crystallize the crude product from toluene to obtain **2-Methyltryptamine** of high purity (>99%).

## Alternative Synthetic Routes

Other synthetic strategies for **2-Methyltryptamine** have also been described in the literature. One common approach begins with 2-methylindole, which is acylated with oxalyl chloride. The resulting  $\alpha$ -oxo acid chloride is then reacted with aqueous ammonia to form an  $\alpha$ -oxo amide. Subsequent reduction of this intermediate with a reducing agent like lithium aluminum hydride yields **2-Methyltryptamine**.<sup>[3]</sup> However, this method can result in the formation of impurities, such as dimers.<sup>[3]</sup>

Another route involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to produce a nitroolefin intermediate. Reduction of this intermediate, again often with lithium aluminum hydride, affords **2-Methyltryptamine** in good yield and purity.<sup>[3]</sup>



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Caption: Key synthetic pathways to **2-Methyltryptamine**.

## Pharmacological Profile

**2-Methyltryptamine**'s pharmacological activity is primarily characterized by its interaction with serotonin receptors. It exhibits a significantly different affinity and potency profile compared to tryptamine.

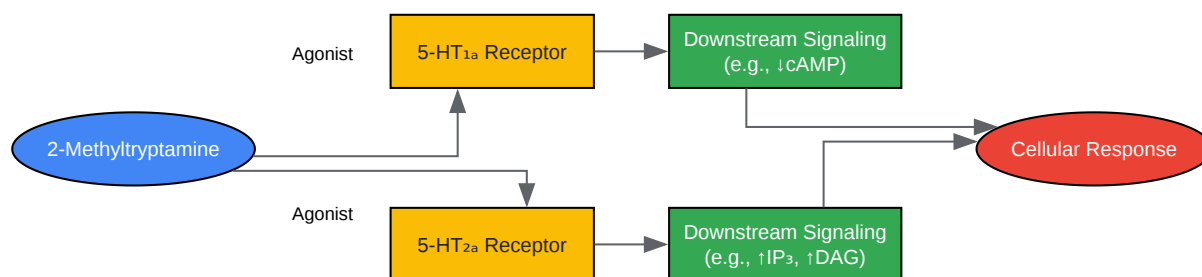
## Receptor Binding and Functional Activity

**2-Methyltryptamine** demonstrates affinity for both the 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> serotonin receptors. [1] Its binding affinity (K<sub>i</sub>) is lower than that of tryptamine, indicating a reduced propensity to bind to these receptors.[1] Functionally, it acts as an agonist at these receptors, though with lower potency (EC<sub>50</sub>) than tryptamine.[1]

Receptor	K <sub>i</sub> (nM)	EC <sub>50</sub> (nM)
5-HT <sub>1a</sub>	1,095	12,534
5-HT <sub>2a</sub>	7,774	4,598

Data from a comparative study with tryptamine.[1]

The effects of **2-Methyltryptamine** in animal models are mixed in terms of producing psychedelic-like behaviors. While one study reported the induction of the head-twitch response (HTR), a behavioral proxy for psychedelic effects, another study did not observe this effect at the same dose.[1] It does not appear to induce conditioned place preference or changes in locomotor activity in rodents.[1]



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Caption: Simplified signaling of **2-Methyltryptamine** at serotonin receptors.

## Analytical Methodologies

The accurate identification and quantification of **2-Methyltryptamine** in various matrices are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of tryptamines. Due to the polar nature of the amine group, derivatization is often performed to improve chromatographic performance.

#### Experimental Protocol: GC-MS Analysis of **2-Methyltryptamine**

- Sample Preparation (from an aqueous matrix):
  - To 1.0 mL of the sample, add a suitable internal standard.
  - Adjust the pH to basic (e.g., with NaOH) to ensure the analyte is in its free base form.
  - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
  - Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Derivatization:
  - To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
  - Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
- GC-MS Conditions (Typical):
  - Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5).
  - Carrier Gas: Helium at a constant flow rate.

- Injection: Split or splitless injection.
- Temperature Program: An appropriate temperature gradient to ensure separation from other components.
- MS Detection: Electron ionization (EI) with a full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

## High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity for the analysis of **2-Methyltryptamine** without the need for derivatization.

### Experimental Protocol: HPLC-MS/MS Analysis of **2-Methyltryptamine**

- Sample Preparation:
  - For biological matrices like plasma or urine, a protein precipitation step (e.g., with acetonitrile) is typically required.
  - Centrifuge the sample to remove precipitated proteins.
  - The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
- HPLC Conditions (Typical):
  - Column: A reverse-phase C18 column is commonly used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- MS/MS Detection:
  - Ionization: Electrospray ionization (ESI) in positive mode.

- Detection Mode: Multiple reaction monitoring (MRM) for quantitative analysis, selecting specific precursor-to-product ion transitions for **2-Methyltryptamine** and an internal standard.

## Conclusion

**2-Methyltryptamine** is a compound with a unique pharmacological profile that continues to be of interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for researchers working with this and related tryptamines. The protocols and data presented in this guide provide a solid foundation for further investigation and application in a laboratory setting. As with any research chemical, proper safety precautions and handling procedures are paramount.

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